molecular formula C22H18ClN5O2 B11395093 (3-chlorophenyl){5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone

(3-chlorophenyl){5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone

Cat. No.: B11395093
M. Wt: 419.9 g/mol
InChI Key: UMZZGPZBVLAUMI-UHFFFAOYSA-N
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Description

The compound (3-chlorophenyl){5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone is a complex organic molecule that features a combination of aromatic rings, a triazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl){5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyridinyl Group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the triazole ring.

    Attachment of the 4-Methoxybenzyl Group: This can be done through a reductive amination reaction.

    Final Coupling with 3-Chlorophenyl Group: This step typically involves a coupling reaction using reagents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl){5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield an aldehyde or carboxylic acid, while reduction of a nitro group would yield an amine.

Scientific Research Applications

(3-chlorophenyl){5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-chlorophenyl){5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3-chlorophenyl){5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone: can be compared with other triazole-containing compounds, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H18ClN5O2

Molecular Weight

419.9 g/mol

IUPAC Name

(3-chlorophenyl)-[5-[(4-methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]methanone

InChI

InChI=1S/C22H18ClN5O2/c1-30-19-9-7-15(8-10-19)13-25-22-26-20(17-5-3-11-24-14-17)27-28(22)21(29)16-4-2-6-18(23)12-16/h2-12,14H,13H2,1H3,(H,25,26,27)

InChI Key

UMZZGPZBVLAUMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NN2C(=O)C3=CC(=CC=C3)Cl)C4=CN=CC=C4

Origin of Product

United States

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